N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is a chemical compound characterized by the presence of a difluorophenyl group, an ethyl group, and a pyrazole sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 2,4-difluoroaniline with ethyl pyrazole-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The pathways involved may include signal transduction cascades, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide
Uniqueness
N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the difluorophenyl group enhances its stability and lipophilicity, while the pyrazole sulfonamide moiety contributes to its potential as a bioactive compound .
Properties
Molecular Formula |
C11H11F2N3O2S |
---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-1-ethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C11H11F2N3O2S/c1-2-16-7-9(6-14-16)19(17,18)15-11-4-3-8(12)5-10(11)13/h3-7,15H,2H2,1H3 |
InChI Key |
NKVQDAFRQVWEON-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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